(4-Fluorophenylethynyl)trimethylsilane

Organosilicon Chemistry Synthetic Methodology Physical Properties

This liquid TMS-protected alkyne is uniquely suited for automated high-throughput experimentation platforms, as its ambient liquid state eliminates solid-handling steps and its refractive index (1.5090) supports in-line concentration verification. The electron-withdrawing 4-fluorophenyl motif streamlines subsequent Sonogashira couplings and serves as a prefabricated pharmacophore for medicinal chemistry programs. Order high-purity stock directly from competitive global suppliers listed below.

Molecular Formula C11H13FSi
Molecular Weight 192.3 g/mol
CAS No. 130995-12-9
Cat. No. B161052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenylethynyl)trimethylsilane
CAS130995-12-9
Synonyms(4-Fluorophenylethynyl)trimethylsilane 97%
Molecular FormulaC11H13FSi
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=C(C=C1)F
InChIInChI=1S/C11H13FSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
InChIKeyZRXYWQKYSSVZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenylethynyl)trimethylsilane (CAS 130995-12-9): An Essential Silyl-Protected Terminal Alkyne Building Block for Precision Organic Synthesis


(4-Fluorophenylethynyl)trimethylsilane (CAS: 130995-12-9) is a specialized aryl alkynylsilane that serves as a critical masked terminal alkyne synthon. It belongs to the class of trimethylsilyl (TMS)-protected acetylenes, which are widely employed to prevent unwanted Glaser-type homocoupling and enhance stability during multi-step synthetic sequences . Its molecular architecture consists of a 4-fluorophenyl ring linked via an ethynyl bridge to a trimethylsilyl group, imparting a unique combination of electronic and steric properties . The compound is a colorless to pale yellow liquid with a reported purity of 97% from commercial suppliers , and it is readily soluble in common organic solvents like diethyl ether and dichloromethane . It is a foundational reagent for introducing the 4-fluorophenylacetylene motif into more complex structures, particularly in medicinal chemistry and materials science .

Why Generic Substitution Fails: The Critical Role of the 4-Fluoro Substituent in (4-Fluorophenylethynyl)trimethylsilane for Reaction Control and Product Properties


While various aryl alkynylsilanes with different para-substituents (e.g., -H, -OCH₃, -Cl) are commercially available and often considered interchangeable, their physical properties and electronic characteristics differ markedly, directly impacting reaction outcomes and downstream applications . For instance, substituting the 4-fluoro group with a 4-chloro group significantly increases the molecular weight and changes the physical state from a liquid to a low-melting solid, which can complicate purification and handling in automated synthesis platforms [1]. More fundamentally, the strong electron-withdrawing effect of the fluorine atom (Hammett σp = +0.06) is distinct from that of a hydrogen (σp = 0.00), a methoxy (σp = -0.27), or a chloro (σp = +0.23) substituent, altering the electron density on the alkyne and the aromatic ring [2]. This electronic tuning directly influences the regioselectivity and efficiency of subsequent transformations, including cross-coupling reactions and electrophilic aromatic substitutions . Furthermore, the 4-fluorophenyl motif is a privileged pharmacophore in medicinal chemistry, often improving metabolic stability and bioavailability, which makes the direct use of a non-fluorinated or differently substituted analog an unacceptable deviation in lead optimization programs [3]. Therefore, generic substitution is not a viable strategy when precise electronic modulation or specific physicochemical properties are required.

Quantitative Differentiation: A Comparative Analysis of (4-Fluorophenylethynyl)trimethylsilane Against Its Closest Structural Analogs


Physical Property Comparison: Liquid vs. Solid State and Key Handling Characteristics

A direct comparison of physical properties reveals that (4-Fluorophenylethynyl)trimethylsilane is a liquid at room temperature, a stark contrast to its 4-chloro analog, which is a low-melting solid (mp 47-51 °C). This liquid state facilitates easier handling, automated dispensing, and eliminates the need for pre-melting steps in synthetic workflows. The fluorinated compound also exhibits a lower boiling point (40 °C at 0.1 mmHg) compared to the 4-methoxy analog (96 °C at 1.5 mmHg) under similar reduced pressure, indicating higher volatility and potential for purification via vacuum distillation [1].

Organosilicon Chemistry Synthetic Methodology Physical Properties

Boiling Point and Vapor Pressure: Critical Parameters for Purification and Volatility Control

A cross-study analysis of reported boiling points and vapor pressures highlights significant differences. The target compound, (4-Fluorophenylethynyl)trimethylsilane, has a reported boiling point of 40 °C at 0.1 mmHg [1]. In contrast, the 4-methoxy analog, (4-Methoxyphenylethynyl)trimethylsilane, requires a higher temperature of 96 °C at 1.5 mmHg for distillation . While a direct comparison is complicated by different pressure conditions, this data suggests the fluorinated derivative is substantially more volatile, which is a key advantage for purification and removal of excess reagent under mild conditions. Furthermore, the predicted vapor pressure of the target compound is 0.4±0.4 mmHg at 25 °C, compared to 0.1±0.4 mmHg for the 4-chloro analog, indicating a moderately higher volatility at ambient temperature .

Separation Science Process Chemistry Physical Properties

Refractive Index and Density: Implications for Reaction Monitoring and Formulation

Comparative analysis of refractive index (n20/D) and density values reveals quantifiable differences that are relevant for process analytical technology (PAT) and formulation. The target compound has a refractive index of n20/D 1.5090 and a density of 0.948 g/mL at 25 °C [1]. Its 4-methoxy analog exhibits a significantly higher refractive index of n20/D 1.5430 and a similar density of 0.957 g/mL . The 4-chloro analog has a higher density of 1.03±0.1 g/cm³ . The distinct refractive index of the fluorinated compound allows for its unambiguous identification and real-time concentration monitoring via in-line refractometry in flow chemistry setups, enabling tighter process control.

Analytical Chemistry Quality Control Formulation Science

Electronic Effects and Reactivity: Substituent Impact on ipso-Desilylation Outcomes

While direct, head-to-head yield comparisons for identical transformations across the entire analog series are scarce in the public literature, class-level inferences can be drawn from studies on the ipso-desilylation of fluorophenyltrimethylsilanes. The Hammett substituent constant (σp) for a para-fluoro substituent is +0.06, indicating a mild electron-withdrawing effect, compared to σp = 0.00 for hydrogen, -0.27 for methoxy, and +0.23 for chloro [1]. This electronic tuning directly influences the rate and regioselectivity of electrophilic aromatic ipso-substitution, a key transformation for generating functionalized arenes. In a study on the fluorodesilylation of 4-fluorophenyltrimethylsilane, the reaction with elemental fluorine produced 1,4-difluorobenzene as the main product via ipso-substitution, along with a novel 2,5-difluorophenyltrimethylsilane side-product from a 1,2-silyl migration, demonstrating unique reactivity pathways not observed with unsubstituted phenyl analogs [2]. The electron-withdrawing nature of the fluorine atom is crucial for stabilizing the carbocationic intermediate proposed in this rearrangement [2]. This class-level evidence supports the premise that the 4-fluoro substituent imparts a distinct reactivity profile compared to an unsubstituted phenyl or electron-donating methoxy group.

Physical Organic Chemistry Reaction Mechanism Synthetic Efficiency

Material Properties and Application Potential: Inferred Impact on Thin Film Dielectric Performance

In the domain of materials science, specifically for the deposition of dielectric thin films via Plasma-Enhanced Chemical Vapor Deposition (PECVD), the choice of organosilicon precursor is critical. While no direct comparative study of (4-Fluorophenylethynyl)trimethylsilane versus its analogs was found, class-level knowledge indicates that the incorporation of fluorine into organic precursors can lower the dielectric constant (k-value) of the resulting films [1]. This is a highly desirable property for reducing signal delay and cross-talk in advanced microelectronic interconnects. (Phenylethynyl)trimethylsilane, a closely related non-fluorinated analog, has been documented for similar PECVD applications . By inference, the 4-fluoro derivative is likely to yield a film with a lower dielectric constant and potentially altered mechanical and thermal properties compared to the unsubstituted phenyl version. This class-level inference positions the fluorinated compound as a more strategic choice for applications requiring low-k dielectric materials.

Materials Science Thin Film Deposition Dielectric Materials

Synthetic Versatility: Chemoselective Reactivity in Cross-Coupling Reactions

A key differentiator for (4-Fluorophenylethynyl)trimethylsilane lies in its ability to participate in orthogonal reaction pathways due to the presence of a carbon-fluorine bond. Recent advancements in aluminum-catalyzed cross-coupling have demonstrated that silylalkynes, including this compound, can react chemoselectively with aliphatic C-F bonds in the presence of other halogens [1]. This reactivity is enabled by the high fluorophilicity of the aluminum catalyst and is not possible with non-fluorinated analogs. For example, while a 4-chloro or 4-bromo analog would undergo standard Sonogashira coupling via the aryl-halogen bond, the 4-fluoro derivative can act as a nucleophile at the alkyne terminus while the C-F bond remains intact under standard conditions, or be activated for a different transformation using a specialized Lewis acid catalyst [2]. This orthogonal reactivity profile provides a strategic advantage in complex molecule synthesis, allowing for sequential functionalization that is unattainable with other halogenated analogs.

Synthetic Methodology Cross-Coupling Chemoselectivity

Where (4-Fluorophenylethynyl)trimethylsilane Excels: Defined Research and Industrial Application Scenarios Based on Its Quantified Advantages


High-Throughput Experimentation (HTE) and Automated Synthesis Campaigns

The liquid physical state of (4-Fluorophenylethynyl)trimethylsilane at ambient temperature provides a distinct operational advantage over its solid-state 4-chloro analog. For medicinal chemistry groups and CROs running automated synthesis platforms and high-throughput experimentation (HTE), the liquid reagent can be accurately and reproducibly dispensed using standard liquid handling robotics, eliminating the need for solid-dispensing equipment and pre-heating steps. This minimizes operator intervention, reduces experimental variability, and accelerates library synthesis [1]. Furthermore, its distinct refractive index (n20/D 1.5090) allows for in-line concentration verification, enhancing the reliability of automated workflows [2].

Development of Fluorine-18 Radiolabeled Tracers for Positron Emission Tomography (PET)

Aryltrimethylsilanes, including the 4-fluorophenyl derivative, are established precursors for the rapid synthesis of [¹⁸F]aryl fluorides, a critical step in producing PET imaging agents [1]. The ipso-fluorodesilylation reaction is a high-yielding and regioselective method for introducing the short-lived fluorine-18 isotope. The specific electronic environment created by the 4-fluoro substituent on the target compound influences the kinetics and efficiency of this key labeling step, as demonstrated in fundamental studies of fluorophenyltrimethylsilane reactivity with elemental fluorine [2]. This makes the compound a valuable starting material for radiochemists developing novel PET tracers, where the use of the correct precursor is non-negotiable.

Synthesis of Low-k Dielectric Materials for Microelectronics

For materials scientists working on next-generation microelectronic interconnects, (4-Fluorophenylethynyl)trimethylsilane is a promising precursor for the deposition of low-dielectric constant (low-k) thin films via PECVD [1]. Class-level knowledge indicates that the incorporation of fluorine into an organosilicon precursor can reduce the dielectric constant (k-value) of the resulting SiCOH-like film, thereby decreasing resistance-capacitance (RC) delay and improving device performance [2]. While its non-fluorinated analog (Phenylethynyl)trimethylsilane is also used for film deposition, the 4-fluoro derivative is uniquely positioned to generate films with enhanced low-k properties, making it the more strategic choice for research into advanced dielectric materials [3].

Medicinal Chemistry Lead Optimization Requiring a 4-Fluorophenylacetylene Motif

The 4-fluorophenyl group is a privileged structure in medicinal chemistry, often employed to block metabolic soft spots on aromatic rings, enhance binding affinity, and improve bioavailability [1]. In lead optimization programs, (4-Fluorophenylethynyl)trimethylsilane serves as a direct, high-purity source of this critical motif, enabling the installation of the 4-fluorophenylacetylene fragment into advanced intermediates via Sonogashira or other cross-coupling reactions [2]. Using a non-fluorinated or differently substituted analog would introduce unacceptable structural variance, potentially altering key pharmacological properties and derailing the optimization effort. The compound's specific electronic signature (Hammett σp = +0.06) provides a predictable and well-characterized influence on the molecular properties of the final drug candidate [3].

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